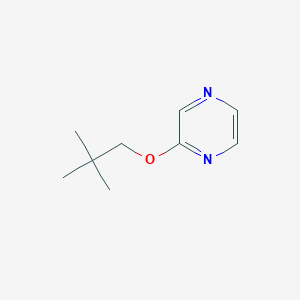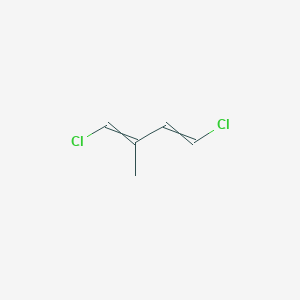
1,4-Dichloro-2-methylbuta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dichloro-2-methylbuta-1,3-diene is an organic compound with the molecular formula C5H6Cl2 It is a conjugated diene, meaning it contains two double bonds separated by a single bond
Preparation Methods
1,4-Dichloro-2-methylbuta-1,3-diene can be synthesized through several methods. One common synthetic route involves the bromination of trans-1,4-dichloro-2,3-dimethylbut-2-ene followed by dehydrobromination of the adduct . This method yields 1,4-dichloro-2,3-dimethylbuta-1,3-diene in high yield. Industrial production methods often involve similar halogenation and dehydrohalogenation reactions, optimized for large-scale synthesis.
Chemical Reactions Analysis
1,4-Dichloro-2-methylbuta-1,3-diene undergoes various chemical reactions, including:
Electrophilic Addition: This compound can react with halogens and hydrogen halides, leading to 1,2- and 1,4-addition products.
Substitution Reactions: It can undergo substitution reactions with nucleophiles, replacing one or both chlorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products depending on the reagents and conditions used.
Common reagents for these reactions include halogens (e.g., bromine, chlorine), hydrogen halides (e.g., HCl, HBr), and various nucleophiles. Major products formed from these reactions include halogenated derivatives and substituted dienes.
Scientific Research Applications
1,4-Dichloro-2-methylbuta-1,3-diene has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Polymer Chemistry: The compound can be used in the production of polymers and copolymers with specific properties.
Material Science: It is investigated for its potential use in the development of new materials with unique chemical and physical properties.
Mechanism of Action
The mechanism by which 1,4-dichloro-2-methylbuta-1,3-diene exerts its effects involves its conjugated diene structure. The double bonds in the molecule can participate in various chemical reactions, such as electrophilic addition and substitution. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
1,4-Dichloro-2-methylbuta-1,3-diene can be compared with other similar compounds, such as:
2-Methylbuta-1,3-diene (Isoprene): A similar diene with different substituents, used in the production of synthetic rubber.
1,4-Dichloro-2-butene: Another halogenated diene with different substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for particular applications in organic synthesis and material science.
Properties
CAS No. |
69268-45-7 |
|---|---|
Molecular Formula |
C5H6Cl2 |
Molecular Weight |
137.00 g/mol |
IUPAC Name |
1,4-dichloro-2-methylbuta-1,3-diene |
InChI |
InChI=1S/C5H6Cl2/c1-5(4-7)2-3-6/h2-4H,1H3 |
InChI Key |
QGJILAVSVXYCSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCl)C=CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


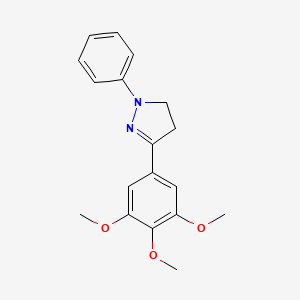
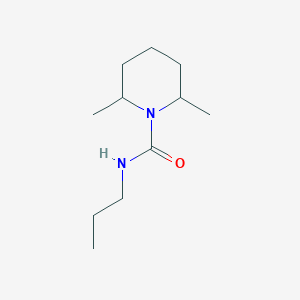
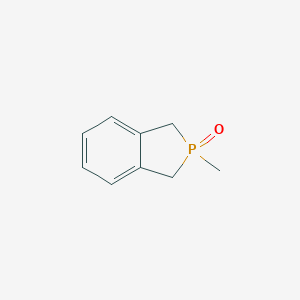
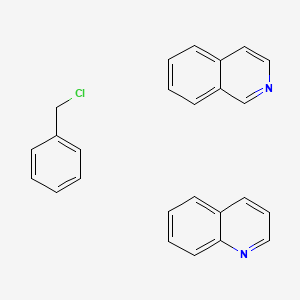
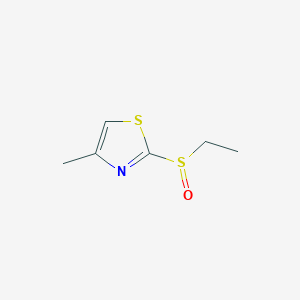
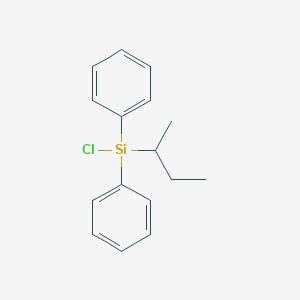

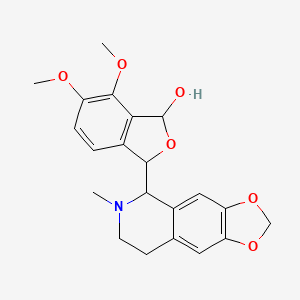
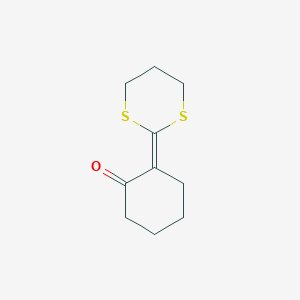

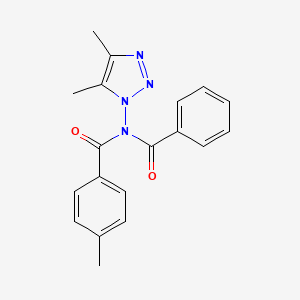
![5-Fluoro-1-[(oxolan-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14474107.png)
![8,8'-[(2-Oxopropane-1,3-diyl)bis(azanediyl-4,1-phenylenecarbonylazanediyl)]di(naphthalene-1,3,6-trisulfonic acid)](/img/structure/B14474113.png)
